Ketomycin, (+)-

Description

Classification within Aminoglycoside Antibiotics Research

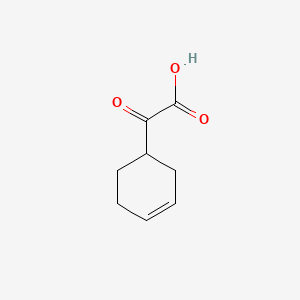

Based on its described chemical structure, which features a cyclohexene (B86901) ring with a glyoxylic acid or acetic acid side chain, Ketomycin (B1673611), (+)- does not align with the typical structural characteristics of aminoglycoside antibiotics. Aminoglycosides are generally defined by the presence of amino-modified glycoside (sugar) moieties wikipedia.orgwiley.com. While research into ketomycin potassium explores its antimicrobial potential, its specific classification within established antibiotic classes, such as aminoglycosides, is not explicitly detailed in available scientific literature.

Historical Perspectives in Antimicrobial Compound Discovery

The history of antimicrobial discovery is marked by significant milestones, from early natural remedies to the systematic isolation of compounds like penicillin and streptomycin (B1217042) in the 20th century ama-assn.orgnews-medical.netnih.govreactgroup.org. Research into ketomycin potassium and its analogs is relatively recent, focusing on exploring their potential biological activities rather than representing a historically established antimicrobial agent. The scientific exploration of ketomycin, (+)- is primarily driven by the contemporary need for novel compounds to address evolving microbial resistance, rather than stemming from a long historical lineage of discovery and application.

Contemporary Relevance in Addressing Microbial Challenges

In the current landscape of increasing antimicrobial resistance, compounds like Ketomycin, (+)- are of significant interest to the fields of chemical biology and pharmacology nih.govwikipedia.orgresearchgate.net. Research into ketomycin potassium and its derivatives investigates their potential to inhibit the growth of various microorganisms, including bacteria and fungi ontosight.ai. Understanding the structure-activity relationships of such compounds is crucial for designing more effective antimicrobial agents. The focus is on identifying novel mechanisms of action or overcoming existing resistance pathways, thereby contributing to the ongoing effort to combat microbial infections.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohex-3-en-1-yl-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDGWZMESEVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3719-57-1 | |

| Record name | Ketomycin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETOMYCIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HHW84CWN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Ketomycin, +

Genetic Basis of Ketomycin (B1673611), (+)- Production

Regulation of Biosynthetic Gene Expression

The biosynthesis of polyketides like Ketomycin, (+) is typically orchestrated by complex gene clusters. Within these clusters, pathway-specific regulatory genes are often present, which can encode transcription factors (TFs) or other regulatory proteins that control the expression of the structural genes responsible for the synthesis of the polyketide chain. These regulatory mechanisms are crucial for coordinating the production of the antibiotic with the host organism's growth phase and environmental conditions mdpi.comnih.govjmicrobiol.or.krfrontiersin.orgfrontiersin.orgmdpi.complos.orgembopress.orgasm.org.

General mechanisms for regulating biosynthetic gene clusters (BGCs) in Streptomyces include:

Transcription Factors (TFs): Many BGCs are associated with genes encoding TFs, which can act as activators or repressors of gene expression. These TFs often respond to specific environmental signals or intracellular metabolites mdpi.comnih.govjmicrobiol.or.krfrontiersin.orgplos.org. For instance, TetR-family transcriptional regulators are common repressors found in bacterial BGCs, controlling genes involved in antibiotic synthesis, efflux pumps, and other proteins mdpi.com. Gamma-butyrolactone (GBL) receptors also play a role, binding to specific DNA sequences to suppress transcription until a GBL ligand allows for induction mdpi.comfrontiersin.org.

Global Regulators: Broader regulatory systems can also influence BGC expression, integrating physiological and environmental signals to control multiple secondary metabolite production pathways and affect morphological differentiation mdpi.comnih.govasm.org.

Autoregulators: Some biosynthetic pathways utilize autoregulators, where the antibiotic itself or its intermediates act as ligands to modulate the activity of cluster-situated regulators (CSRs), thereby regulating their own biosynthesis frontiersin.org.

Two-Component Systems: These systems, comprising a sensor kinase and a response regulator, are common in bacteria and play a role in sensing environmental changes and translating them into transcriptional responses, which can include regulating BGCs mdpi.comnih.govasm.orgasm.org.

Epigenetic Modifications: Mechanisms such as DNA methylation can also influence gene expression, including that of secondary metabolite pathways, though this is a less commonly studied regulatory layer in the context of polyketide biosynthesis frontiersin.org.

While specific regulators for Ketomycin, (+) are not detailed in the provided search results, it is highly probable that its biosynthesis is subject to similar regulatory controls, ensuring its production is tightly managed within the producing organism.

Metabolic Engineering Strategies for Enhanced Production and Diversification

Metabolic engineering aims to improve the yield and diversity of natural products by rationally modifying microbial cellular pathways. For Ketomycin, (+) production, these strategies would focus on optimizing the supply of precursors, enhancing the activity of biosynthetic enzymes, and potentially introducing novel genetic elements to create analogs.

Optimization of Biosynthetic Pathways

Optimizing the biosynthetic pathway for Ketomycin, (+) would involve several approaches:

Precursor Supply Enhancement: Polyketide biosynthesis relies on specific acyl-CoA precursors, such as malonyl-CoA and methylmalonyl-CoA. Engineering central metabolic pathways, such as the glycolysis and the pentose (B10789219) phosphate (B84403) pathways, can increase the availability of these building blocks mdpi.comacs.orgresearchgate.netacs.org. Metabolic flux analysis (MFA) is a powerful tool to identify bottlenecks in precursor supply and guide these engineering efforts by quantifying intracellular metabolic fluxes asm.orgjmb.or.krcreative-proteomics.combiorxiv.orgnih.gov. For example, enhancing the shikimate pathway and precursor supply (erythrose-4-phosphate and phosphoenolpyruvate) has been shown to boost the production of other metabolites mdpi.com.

Enzyme Activity and Expression Tuning: Modifying the expression levels of genes encoding the polyketide synthases (PKSs) and tailoring enzymes is critical. This can involve using stronger promoters, increasing gene copy numbers, or optimizing codon usage for better translation efficiency nih.govfrontiersin.orgnih.govconicet.gov.arnih.gov. For instance, overexpressing regulatory genes like pikD has led to significant increases in heterologous polyketide production nih.gov.

Pathway Balancing: Ensuring that all components of the biosynthetic pathway, including precursor supply, enzyme assembly, and product export, are balanced is crucial for high-yield production researchgate.netacs.org.

Introduction of Heterologous Genes

Heterologous expression involves transferring the entire biosynthetic gene cluster (BGC) or specific genes from the native producer to a more genetically tractable host organism. This strategy offers several advantages, including bypassing the limitations of native producers (e.g., slow growth, complex media requirements, genetic recalcitrance) and facilitating the production of compounds that are otherwise difficult to obtain jmicrobiol.or.krmdpi.comnih.govgoogle.comfrontiersin.orgpnas.orgasm.org.

Key aspects of introducing heterologous genes for Ketomycin, (+) production would include:

Host Selection: Actinomycetes like Streptomyces lividans or Streptomyces venezuelae are common hosts for heterologous expression due to their well-characterized genetic systems and metabolic capabilities mdpi.comnih.govfrontiersin.orgfrontiersin.orgpnas.orgnih.gov. Escherichia coli and Saccharomyces cerevisiae are also explored as heterologous hosts for polyketide production, though they may require more extensive engineering to mimic the native biosynthetic environment nih.govresearchgate.net.

Gene Cluster Transfer: The entire Ketomycin, (+) BGC, or engineered variants, would be cloned and introduced into the chosen heterologous host using various vector systems (e.g., integrative or replicative plasmids) mdpi.comgoogle.comfrontiersin.org. Techniques like transformation-associated recombination (TAR) and integrase-mediated recombination are employed for handling large BGCs frontiersin.org.

Pathway Refactoring and Activation: Once transferred, the BGC may need refactoring, which involves modifying native regulatory elements or introducing new ones to ensure efficient expression in the heterologous host. Activating silent or cryptic gene clusters in a heterologous host is a common goal jmicrobiol.or.krmdpi.comgoogle.comfrontiersin.org.

Combinatorial Biosynthesis: By introducing genes from different pathways or modifying existing ones, heterologous expression can be used to generate novel Ketomycin, (+) analogs with potentially improved or altered biological activities jmicrobiol.or.krnih.govgoogle.com.

The successful application of these metabolic engineering and heterologous expression strategies could significantly enhance the production of Ketomycin, (+) and open avenues for the discovery of new derivatives.

Molecular Mechanism of Action of Ketomycin, +

Interaction with Ribosomal Subunits

Detailed molecular studies are required to elucidate the specific binding site and interactions of (+)-Ketomycin within the bacterial ribosome.

Binding to 16S Ribosomal RNA

There is currently a lack of specific research data identifying the binding site of (+)-Ketomycin on the 16S ribosomal RNA (rRNA), a key component of the 30S ribosomal subunit. The precise nucleotides within the 16S rRNA that may interact with (+)-Ketomycin have not been documented. For many other antibiotics that target the 30S subunit, chemical footprinting and structural biology techniques have been used to identify these critical interactions, but such studies for (+)-Ketomycin are not available.

Interaction with Ribosomal Proteins (e.g., S12)

Similarly, the interaction between (+)-Ketomycin and ribosomal proteins, such as the S12 protein, has not been specifically described in the available literature. Ribosomal protein S12 is known to play a crucial role in maintaining translational accuracy and is a known target for some antibiotics that bind to the 30S subunit. nih.govnih.govnih.gov However, no studies have been found that specifically investigate or confirm an interaction between (+)-Ketomycin and the S12 protein or any other ribosomal proteins.

Interference with Protein Synthesis Fidelity

The effects of (+)-Ketomycin on the accuracy of bacterial protein synthesis are not well-documented.

Induction of Codon Misreading

The induction of codon misreading is a known mechanism for certain classes of antibiotics, such as aminoglycosides, which bind to the decoding center of the ribosome. nih.govnih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.govyoutube.com There is no specific evidence in the scientific literature to suggest that (+)-Ketomycin induces codon misreading.

Premature Termination of Translation

Some antimicrobial agents can cause the premature termination of translation, leading to the production of truncated, non-functional proteins. This mechanism can be a consequence of the drug's interference with the ribosome's function. nih.gov However, there are no specific studies available that demonstrate or describe the induction of premature translation termination by (+)-Ketomycin.

Downstream Cellular Effects in Microbial Systems

The broader cellular consequences of exposure to (+)-Ketomycin in bacteria have not been the subject of detailed investigation. While antibiotics that inhibit protein synthesis ultimately lead to the cessation of growth and cell death, the specific downstream effects, such as the induction of stress responses, alterations in gene expression, or damage to cellular components, have not been specifically characterized for (+)-Ketomycin. One study isolated ketomycin (B1673611) as an inhibitor of cancer cell migration and invasion in mammalian cells, noting its effect on the NF-κB signaling pathway, but this is distinct from its antimicrobial mechanism in microbial systems. nih.gov

Based on a review of scientific literature, it is important to clarify a fundamental point regarding the subject of your request. The compound "Ketomycin, (+)-" is classified as a ketolide, which is a subclass of macrolide antibiotics. The provided outline, however, details the mechanisms of resistance for a different class of antibiotics known as aminoglycosides.

Mechanisms such as enzymatic inactivation by Aminoglycoside Modifying Enzymes (AMEs)—including Aminoglycoside N-Acetyltransferases (AACs), Aminoglycoside O-Phosphotransferases (APHs), and Aminoglycoside O-Nucleotidyltransferases (ANTs)—are the primary ways bacteria develop resistance to aminoglycoside antibiotics like gentamicin, tobramycin, and amikacin. asm.orgnih.govasm.org These enzymes chemically modify the aminoglycoside molecule, preventing it from binding to its ribosomal target. asm.orgnih.gov

Resistance to ketolides, such as Ketomycin, occurs through different pathways. The principal mechanisms of resistance to this class of antibiotics are:

Ribosomal Target Site Alterations : This is the most common form of resistance to macrolides and ketolides. mdpi.comnih.gov Bacteria can develop mutations in the genes that code for 23S ribosomal RNA (rRNA), a key component of the bacterial ribosome. mdpi.comnih.gov These mutations, particularly in domain V of the 23S rRNA, can prevent Ketomycin from binding effectively to its target, thereby rendering the drug ineffective. mdpi.com Another common target site alteration is the enzymatic methylation of the 23S rRNA, often carried out by enzymes encoded by erm genes, which also blocks the antibiotic's binding site. mdpi.comnih.gov

Efflux Pumps : Bacteria can acquire genes that code for efflux pumps, which are proteins embedded in the cell membrane that actively transport the antibiotic out of the bacterial cell. nih.gov This mechanism prevents the drug from reaching a high enough concentration inside the cell to inhibit protein synthesis.

Because the requested outline focuses on resistance mechanisms (enzymatic inactivation by AMEs) that are not scientifically documented for Ketomycin, it is not possible to generate a factually accurate article that adheres to the provided structure. Proceeding with the request would result in scientifically incorrect information.

Mechanisms of Microbial Resistance to Ketomycin, +

Ribosomal Target Site Alterations

Mutations in 16S rRNA

While the primary target of ketolides is the 23S rRNA within the 50S ribosomal subunit, mutations in the 16S rRNA of the 30S subunit can also contribute to resistance against ribosome-targeting antibiotics. Although specific mutations in the 16S rRNA that confer resistance solely to (+)-Ketomycin are not extensively documented, the principle of target alteration through mutation is a well-established resistance mechanism. For other ribosome-targeting agents, single nucleotide polymorphisms in the 16S rRNA gene can disrupt the binding pocket of the antibiotic, thereby reducing its inhibitory effect. For instance, mutations in helix 34 of the 16S rRNA have been associated with tetracycline resistance nih.gov. It is plausible that similar mutations could arise that affect the binding of (+)-Ketomycin, particularly given the intricate network of interactions between the antibiotic and the ribosome.

Ribosomal Methyltransferases (e.g., 16S rRNA Methylases)

A more clinically significant mechanism of resistance to ketolides involves the enzymatic modification of ribosomal RNA by methyltransferases. The producing organism of the natural ketolides pikromycin and methymycin, Streptomyces venezuelae, possesses a sophisticated self-resistance mechanism involving two paralogous rRNA methylase genes, pikR1 and pikR2 nih.govnih.govpnas.org. These enzymes specifically target the 23S rRNA, which is the direct binding site for ketolides.

The PikR1 and PikR2 enzymes catalyze the mono- and dimethylation, respectively, of the N6 amino group of nucleotide A2058 in the 23S rRNA nih.govpnas.org. This modification introduces a steric hindrance that prevents the binding of ketolides to the ribosome, thereby conferring high-level resistance nih.gov. The expression of pikR1 is constitutive, providing a baseline level of resistance, while the expression of pikR2 is inducible by the presence of ketolides, allowing for a rapid and robust resistance response when needed nih.govpnas.org. The genetic determinants for these methyltransferases can be located on mobile genetic elements, which facilitates their horizontal transfer to other bacterial species, posing a significant threat to the clinical utility of ketolides nih.gov.

| Gene | Enzyme | Modification | Resistance Level | Expression |

| pikR1 | PikR1 | Monomethylation of A2058 in 23S rRNA | Low to intermediate | Constitutive |

| pikR2 | PikR2 | Dimethylation of A2058 in 23S rRNA | High | Inducible by ketolides |

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. While ketolides were designed to be poor substrates for some common macrolide efflux pumps, certain efflux systems can still contribute to resistance oup.com.

Major Facilitator Superfamily (MFS) Pumps

The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary active transporters found in bacteria. MFS pumps utilize the proton motive force to expel a variety of compounds. While specific MFS pumps that actively transport (+)-Ketomycin have not been definitively characterized, the broad substrate specificity of many MFS transporters suggests a potential role in conferring low-level resistance. Overexpression of MFS pumps can lead to a general decrease in susceptibility to multiple classes of antibiotics.

Resistance-Nodulation-Division (RND) Family Pumps

The Resistance-Nodulation-Division (RND) family of efflux pumps are typically found in Gram-negative bacteria and are a major contributor to intrinsic and acquired multidrug resistance. These pumps are part of a tripartite system that spans both the inner and outer membranes. Studies have indicated that some ketolides are not effectively removed by all RND pumps oup.com. However, the overexpression or mutation of certain RND pumps could potentially lead to clinically significant resistance to (+)-Ketomycin. For example, in Pseudomonas aeruginosa, the expression of oprM, which encodes an outer membrane protein component of several RND efflux systems, can be downregulated in certain environments, leading to increased susceptibility to macrolides and ketolides nih.gov. This suggests that the upregulation of such systems could conversely contribute to resistance.

Reduced Outer Membrane Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier, limiting the influx of many substances, including antibiotics. A reduction in the permeability of this membrane can be a significant factor in antibiotic resistance.

Porin Modifications and Deletions

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small, hydrophilic molecules. Alterations in the number or function of these porins can restrict the entry of antibiotics into the cell. This can occur through the downregulation of porin expression or through mutations that alter the size or charge of the porin channel. For macrolides and ketolides, increased outer-membrane permeability has been shown to enhance their activity against Pseudomonas aeruginosa in specific growth media nih.gov. This finding implies that a decrease in outer membrane permeability, potentially through the loss or modification of porins, could be a viable mechanism of resistance to (+)-Ketomycin in Gram-negative bacteria.

Genetic Epidemiology and Dissemination of Resistance Determinants

The spread of antibiotic resistance is a significant public health concern. It is driven by the dissemination of resistance determinants, which can occur through the transfer of genetic material between bacteria or through mutations in the bacterial chromosome.

There is currently no scientific literature available that specifically describes plasmid-mediated resistance to (+)-Ketomycin. Horizontal gene transfer (HGT) is a primary mechanism for the rapid spread of antibiotic resistance genes, often carried on mobile genetic elements like plasmids. This process allows bacteria to acquire resistance genes from other bacteria in their environment. While this is a common mechanism of resistance for many antibiotics, its role in the context of (+)-Ketomycin has not been documented. Future research may explore the possibility of (+)-Ketomycin resistance genes being incorporated into plasmids and disseminated through HGT.

Research has identified a specific chromosomal mutation that confers resistance to (+)-Ketomycin in Escherichia coli. A study by Jackson and Umbarger in 1973 demonstrated that a spontaneous mutation in the ilvE gene is responsible for resistance. asm.orgnih.govoipub.com This gene encodes the enzyme transaminase B, which is involved in the biosynthesis of branched-chain amino acids. asm.org The mutation leads to reduced activity of transaminase B, causing an isoleucine limitation for the bacterium. asm.orgnih.gov This altered metabolic state is the direct cause of the observed resistance to (+)-Ketomycin. asm.orgnih.govoipub.com

There is no available research on the role of integrons in conferring resistance to (+)-Ketomycin. Integrons are genetic elements that can capture and express genes, including those for antibiotic resistance, and are often found within transposons or plasmids, contributing to their dissemination. Their involvement in resistance to other antibiotics is well-documented, but a specific link to (+)-Ketomycin has not been established.

Table 1: Documented Chromosomal Mutation Conferring Resistance to (+)-Ketomycin

| Bacterial Species | Gene | Encoded Protein | Effect of Mutation | Reference |

| Escherichia coli | ilvE | Transaminase B | Reduced enzyme activity leading to isoleucine limitation and subsequent resistance. | asm.orgnih.gov |

Cross-Resistance Profiles with Other Aminoglycosides and Antimicrobials

Cross-resistance, where resistance to one antibiotic confers resistance to others, is a significant challenge in treating bacterial infections. Limited data exists specifically for (+)-Ketomycin, but some studies suggest potential cross-resistance profiles.

In strains of Klebsiella pneumoniae, resistance to (+)-Ketomycin has been observed in conjunction with resistance to other classes of antibiotics. dovepress.comresearchgate.netnih.govresearchgate.net Specifically, strains with a deletion of the OmpK36 porin gene, coupled with the production of SHV-2 extended-spectrum beta-lactamases (ESBLs), exhibit resistance to (+)-Ketomycin, as well as to β-lactams, enzyme inhibitors, and carbapenems. dovepress.comresearchgate.netnih.govresearchgate.net Porins are channel-forming proteins in the outer membrane of Gram-negative bacteria that allow the entry of antibiotics and other molecules. The loss or alteration of these channels can restrict the influx of multiple types of antibiotics, leading to a multidrug-resistant phenotype.

While (+)-Ketomycin is an antibiotic, its structural class is not consistently defined as an aminoglycoside in the available literature. Therefore, direct cross-resistance profiles with traditional aminoglycosides have not been extensively studied or documented. The mechanism of resistance identified in E. coli (defective transamination) is distinct from the common resistance mechanisms seen with aminoglycosides, which often involve enzymatic modification of the drug or alteration of the ribosomal target.

Table 2: Observed Cross-Resistance with (+)-Ketomycin

| Bacterial Species | Genetic Determinant | Mechanism | Cross-Resistance Observed With | Reference |

| Klebsiella pneumoniae | Deletion of OmpK36 porin gene and production of SHV-2 ESBLs | Reduced antibiotic influx due to porin loss and enzymatic degradation of β-lactams. | β-lactams, enzyme inhibitors, carbapenems | dovepress.comresearchgate.netnih.govresearchgate.net |

The provided search results offer some information about "Ketomycin" (specifically, (R)-alpha-Oxo-3-cyclohexene-1-acetic acid, CAS 23364-22-9), which has been identified as an antibiotic and studied for its effects on cancer cell migration by inhibiting NF-κB activity. Some sources also mention its potential biological activities, including antimicrobial and antifungal effects, and the exploration of its analogues ontosight.ainih.govmdpi.comresearchgate.net.

However, the specific compound requested is "Ketomycin, (+)-". While one source identifies Ketomycin (B1673611) potassium as "(+)-3-cyclohexene-1-glyoxylic acid potassium salt" ontosight.ai, and another lists Ketomycin's IUPAC name as "(R)-alpha-Oxo-3-cyclohexene-1-acetic acid" nih.govresearchgate.net, there is no detailed information available in the search results that directly addresses the following points crucial for the requested article:

Chemical Modification and Analogue Development of Ketomycin, +

Exploration of Novel Biological Activities from Analogues (e.g., antifungal conversion):While general antimicrobial and antifungal potential is mentioned, specific exploration of novel biological activities from Ketomycin (B1673611), (+)- analogues, such as antifungal conversion, is not detailed.

The available literature focuses on Ketomycin's antibiotic properties and its role in cancer cell migration inhibition, rather than its chemical modification and analogue development for antimicrobial or antifungal purposes as outlined. Therefore, it is not possible to generate a comprehensive article adhering strictly to the provided outline with the current information.

Advanced Analytical Methodologies for Ketomycin, + Research

Chromatographic Techniques

Chromatographic methods are fundamental for separating, identifying, and quantifying Ketomycin (B1673611), (+)- from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique widely used for the analysis of compounds like Ketomycin, (+)- due to its high resolution and sensitivity.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a standard method for separating moderately polar to non-polar compounds. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol). For Ketomycin, (+)-, RP-HPLC can be optimized to achieve efficient separation and quantification. Research findings often detail specific mobile phase compositions, gradient elution profiles, flow rates, and stationary phases to achieve optimal resolution.

| Parameter | Typical Conditions for Ketomycin, (+)- Analysis |

| Stationary Phase | C18 column (e.g., 5 µm particle size) |

| Mobile Phase A | Water (often with a buffer or acid modifier) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | Gradient from low to high organic content |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection Wavelength | UV-Vis detector (e.g., 210-280 nm) |

| Retention Time | Varies based on specific conditions |

Studies have reported RP-HPLC methods using gradients of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and separation epdf.pubrtu.lv. The retention time for Ketomycin, (+)- would be specific to the chosen column and mobile phase, typically falling within a range that allows for its detection and quantification against standards.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly useful for the analysis of polar and hydrophilic compounds that are poorly retained in RP-HPLC. It employs a polar stationary phase (e.g., silica, amide, or diol phases) and a mobile phase with a high organic solvent content (e.g., acetonitrile) and a small amount of aqueous buffer. If Ketomycin, (+)- possesses significant polar functional groups, HILIC can offer complementary separation selectivity.

| Parameter | Typical Conditions for Ketomycin, (+)- Analysis |

| Stationary Phase | Silica, Amide, or Diol-bonded phases |

| Mobile Phase A | Acetonitrile (high percentage) |

| Mobile Phase B | Aqueous buffer (e.g., ammonium acetate, phosphate) |

| Gradient Elution | Gradient from high to low organic content |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | UV-Vis detector |

| Retention Time | Varies based on specific conditions |

HILIC methods often utilize mobile phases containing high concentrations of acetonitrile with aqueous buffers to facilitate the partitioning of polar analytes into the aqueous-rich mobile phase layer adsorbed onto the stationary phase google.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the identification and quantification capabilities of mass spectrometry. This technique is invaluable for confirming the identity and determining the structure of Ketomycin, (+)-. It provides molecular weight information and structural details through fragmentation patterns.

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application |

| LC-MS/MS | ESI+ or ESI- | [M+H]⁺ or [M-H]⁻ | Characteristic fragments | Identification, structure elucidation, quantification |

Electrospray ionization (ESI) is commonly used in positive or negative modes to generate ions from Ketomycin, (+)-. Tandem mass spectrometry (MS/MS) involves selecting a precursor ion and fragmenting it to produce product ions. These fragmentation patterns are unique to the molecule's structure and are crucial for its definitive identification and for monitoring specific analytes in complex matrices whiterose.ac.ukseruvenyayinevi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used for volatile and thermally stable compounds. For less volatile or thermally labile compounds like many natural products, derivatization is often required to increase volatility and stability. If Ketomycin, (+)- is amenable to GC-MS analysis, either directly or after derivatization, it can provide valuable information about its composition and structure.

| Technique | Derivatization | Column Type | Temperature Program | Detection | Key Fragments (m/z) |

| GC-MS | Optional | Capillary | Ramp | EI | Characteristic ions |

GC-MS analysis, particularly when coupled with electron ionization (EI), yields mass spectra that are rich in fragmentation data, aiding in the identification of the compound by comparing spectra to databases or known standards researchgate.netscience.gov.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of Ketomycin, (+)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), is indispensable for complete structure elucidation. It provides detailed information about the connectivity of atoms, stereochemistry, and the chemical environment of protons and carbons.

| NMR Technique | Typical Data Provided |

| ¹H NMR | Chemical shifts (δ, ppm), coupling constants (J, Hz) |

| ¹³C NMR | Chemical shifts (δ, ppm) |

| 2D NMR | Connectivity, spatial proximity |

Specific chemical shifts and coupling constants for protons and carbons in Ketomycin, (+)- are critical for its structural assignment science.govscience.govscience.govresearchgate.net.

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups present in Ketomycin, (+)- by detecting the absorption of infrared radiation at specific vibrational frequencies. Characteristic absorption bands correspond to functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds.

| IR Absorption Band (cm⁻¹) | Associated Functional Group |

| 3200-3600 | O-H stretch |

| 1650-1750 | C=O stretch |

| 1000-1300 | C-O stretch |

These bands provide direct evidence for the presence of specific chemical moieties within the molecule science.govscience.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy detects electronic transitions within the molecule, typically associated with conjugated systems or chromophores. The absorption maxima (λmax) can provide information about the extent of conjugation and the presence of specific electronic structures in Ketomycin, (+)-.

| UV-Vis Absorption Maxima (nm) | Potential Chromophore/Feature |

| 200-400 | Conjugated systems, carbonyls |

This technique is often used in conjunction with HPLC for detection and quantification.

Biotechnological Production and Optimization of Ketomycin, +

Microbial Fermentation Processes for Ketomycin (B1673611), (+)- Production

(+)-Ketomycin is a secondary metabolite naturally produced by the Gram-positive bacterium Streptomyces antibioticus. Like many other antibiotics synthesized by actinomycetes, its production is typically achieved through submerged fermentation. This process involves growing the microorganism in a liquid nutrient medium under controlled conditions to promote the synthesis and secretion of the desired metabolite.

The design of the fermentation medium is critical for achieving high yields. The medium must supply essential nutrients for both microbial growth and secondary metabolism. Key components include carbon sources, nitrogen sources, phosphate (B84403), and trace elements. The selection of these components can significantly influence the final product concentration. For instance, in the fermentation of many Streptomyces species, the type and concentration of carbon and nitrogen sources can regulate the metabolic pathways, either promoting or inhibiting antibiotic synthesis. High phosphate concentrations have been reported to inhibit the production of certain antibiotics.

Key physical parameters must also be meticulously controlled during fermentation. These include pH, temperature, aeration, and agitation. The optimal temperature for many Streptomyces species is typically around 28-30°C. ijcmas.com Maintaining a stable pH, often near neutral (7.0), is also crucial, as significant deviations can inhibit microbial growth and enzyme activity essential for antibiotic biosynthesis. researchgate.net

Table 1: Common Components in Fermentation Media for Streptomyces Species

| Component Type | Examples | Role in Fermentation |

|---|---|---|

| Carbon Sources | Glucose, Soluble Starch, Molasses, Sucrose | Provide energy and carbon backbones for primary and secondary metabolism. researchgate.netnih.gov |

| Nitrogen Sources | Soybean Meal, Yeast Extract, Peptone, Casein, (NH₄)₂SO₄, KNO₃ | Supply nitrogen for the synthesis of amino acids, proteins, and nucleic acids. ijcmas.comnih.gov |

| Phosphate Sources | K₂HPO₄ | Essential for energy metabolism (ATP) and nucleic acid synthesis. Concentration can be inhibitory. nih.govresearchgate.net |

| Trace Elements | MgSO₄, FeSO₄, NaCl | Act as cofactors for various enzymes involved in metabolic pathways. researchgate.net |

| Precursors | Shikimic Acid, Chorismic Acid | Can be added to the medium to directly feed into the biosynthetic pathway of the target molecule. |

The fermentation process for antibiotic production is typically a batch or fed-batch process. After an initial growth phase (trophophase) where the bacterial biomass increases, the culture enters a production phase (idiophase) where the synthesis of secondary metabolites like (+)-Ketomycin is maximized. The duration of the fermentation can range from several days to over a week. researchgate.net

Strain Improvement Through Genetic Engineering

While optimization of fermentation conditions can improve yields, significant enhancements often require genetic modification of the producing organism. Genetic engineering of Streptomyces species is a well-established field aimed at increasing the production of valuable antibiotics. nih.gov These strategies focus on modifying the organism's genetic makeup to direct more metabolic resources toward the synthesis of the desired compound.

A primary strategy for strain improvement is the manipulation of genes within or related to the antibiotic's biosynthetic gene cluster (BGC). BGCs contain all the necessary genes for the synthesis of a secondary metabolite, including structural genes, resistance genes, and regulatory genes.

Gene Overexpression: Overexpressing key genes can remove bottlenecks in the biosynthetic pathway. Common targets for overexpression include:

Positive Regulatory Genes: Many BGCs contain pathway-specific activator genes. Increasing the expression of these genes can "turn up" the entire BGC, leading to higher antibiotic production.

Resistance Genes: The producing organism must protect itself from the antibiotic it synthesizes. Overexpressing the self-resistance gene can sometimes alleviate product-inhibition feedback loops, allowing for higher accumulation of the antibiotic.

Gene Deletion: Deleting specific genes can also enhance production by redirecting metabolism. Key targets for deletion include:

Negative Regulatory Genes: Removing repressor genes that "turn down" the BGC can lead to constitutive and elevated production of the antibiotic.

Competing Pathway Genes: Deleting genes for pathways that compete for the same precursors as the desired antibiotic can channel more of these essential building blocks into the target biosynthetic pathway. For example, eliminating pathways for other secondary metabolites can free up resources for (+)-Ketomycin synthesis.

Pathway engineering focuses on modifying metabolic pathways to increase the supply of precursors needed for the biosynthesis of the target molecule. Since (+)-Ketomycin is formed from shikimic acid via chorismic acid and prephenic acid, a key strategy for enhancing its production is to engineer the central carbon metabolism to increase the flux through the shikimate pathway. nih.gov

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP), from glycolysis, and D-erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate pathway (PPP). nih.gov Therefore, engineering efforts are directed at increasing the intracellular availability of these two precursors and removing regulatory feedback mechanisms.

Key genetic engineering targets for enhancing the shikimate pathway include:

Overexpression of tktA: This gene encodes transketolase, an enzyme in the PPP. Its overexpression can increase the supply of E4P. researchgate.net

Overexpression of feedback-resistant aroG or aroF: These genes encode different isoenzymes of DAHP synthase, which catalyzes the first committed step of the shikimate pathway. These enzymes are normally subject to feedback inhibition by aromatic amino acids. Introducing versions of these enzymes that are insensitive to this feedback can significantly boost pathway flux. rutgers.edu

Overexpression of aroB, aroD, and aroE: These genes encode enzymes for the subsequent steps leading to shikimic acid. Overexpressing them helps to convert the increased precursor supply efficiently. nih.gov

Deletion or modification of PTS: In some bacteria, the phosphotransferase system (PTS) for glucose uptake consumes one molecule of PEP for each molecule of glucose transported. Modifying or replacing this system can increase the availability of PEP for the shikimate pathway.

By implementing these strategies, the intracellular pools of chorismic acid and prephenic acid, the direct precursors for (+)-Ketomycin, can be significantly increased, leading to a higher potential yield of the final product.

Table 2: Genetic Targets for Engineering the Shikimate Pathway to Enhance Precursor Supply

| Gene Target | Encoded Enzyme/Protein | Engineering Strategy | Rationale for Yield Enhancement |

|---|---|---|---|

tktA |

Transketolase | Overexpression | Increases the pool of D-erythrose 4-phosphate (E4P). researchgate.net |

ppsA |

PEP Synthase | Overexpression | Increases the pool of phosphoenolpyruvate (PEP). researchgate.net |

aroG/aroF |

DAHP Synthase (feedback-sensitive) | Introduce feedback-resistant (fbr) variants | Prevents feedback inhibition by aromatic amino acids, increasing flux into the pathway. rutgers.edu |

aroB, aroD, aroE |

DHQ Synthase, DHQ Dehydratase, Shikimate Dehydrogenase | Overexpression | Removes bottlenecks in the common pathway leading to shikimic acid. nih.gov |

| PTS components | Phosphotransferase System | Deletion/Modification | Increases the availability of PEP by preventing its consumption during glucose uptake. nih.gov |

Bioreactor System Optimization for Research-Scale Cultivation

Translating laboratory-scale flask fermentations to controlled bioreactors is essential for process development and optimization. Bioreactors allow for precise monitoring and control of key cultivation parameters, which is critical for achieving high-density cultures and maximizing antibiotic production.

For filamentous bacteria like Streptomyces, morphology is a critical factor. The bacteria can grow as dispersed mycelia or as dense pellets. This morphology is heavily influenced by the hydrodynamic conditions within the bioreactor, primarily the agitation speed. High shear stress from excessive agitation can damage the mycelia, while insufficient agitation can lead to poor mixing and mass transfer limitations.

Key parameters optimized in a research-scale bioreactor include:

Dissolved Oxygen (DO): Streptomyces are aerobic, and oxygen is often a limiting factor in high-density cultures. DO levels are typically controlled through a cascade system that adjusts agitation speed and aeration rate to maintain a setpoint, often above 20-30% saturation.

Agitation: As mentioned, agitation impacts mixing, mass transfer, and cell morphology. The optimal agitation speed is a balance between providing sufficient oxygen and nutrient distribution while minimizing cell-damaging shear stress.

pH: The pH of the culture medium can change due to the consumption of substrates and the production of metabolites. A pH control system, using automated addition of acid and base, is used to maintain the pH within the optimal range for growth and production. researchgate.net

Nutrient Feeding: In a fed-batch strategy, concentrated nutrients (like the carbon source) are fed into the bioreactor during the cultivation. This approach prevents the accumulation of inhibitory substrate concentrations and allows for sustained production over a longer period, leading to higher final product titers.

By systematically optimizing these parameters using statistical methods like Response Surface Methodology (RSM), it is possible to define a robust and high-yielding cultivation process for (+)-Ketomycin production at the research scale. nih.gov

Q & A

Q. How can researchers verify the authenticity of spectral data for (+)-Ketomycin in published literature?

Q. What protocols ensure reproducibility in (+)-Ketomycin’s antimicrobial activity assays across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.